molecular formula C13H16Cl2FN B1458407 3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1803589-34-5

3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1458407
CAS No.: 1803589-34-5
M. Wt: 276.17 g/mol
InChI Key: GRGCTUADERWGEP-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride” belongs to a class of organic compounds known as azabicyclo octanes . These are organic compounds containing a bicyclic structure that is made up of an eight-member carbon ring and a nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . This process has attracted attention from many research groups worldwide due to the wide array of interesting biological activities displayed by these compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 8-azabicyclo[3.2.1]octane core, with a fluorine atom and a chlorophenyl group attached to the third carbon atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule, such as the chlorophenyl and fluoro groups .

Scientific Research Applications

3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is widely used in scientific research due to its ability to inhibit the enzymes COX-2 and 5-LOX. This compound has been used to study the role of these enzymes in the regulation of inflammation, pain, and other physiological processes. In addition, this compound has been used to study the effects of prostaglandins and leukotrienes on various diseases, such as asthma, arthritis, and cancer. Furthermore, this compound has been used to study the effects of drugs on these enzymes and their associated pathways.

Mechanism of Action

3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride acts as an inhibitor of both COX-2 and 5-LOX. It binds to the active site of these enzymes and prevents them from catalyzing the reactions that produce prostaglandins and leukotrienes. This inhibition of these enzymes results in a decrease in the production of these molecules, which in turn leads to a decrease in inflammation, pain, and other physiological processes.
Biochemical and Physiological Effects
The inhibition of COX-2 and 5-LOX by this compound results in a decrease in the production of prostaglandins and leukotrienes. This decrease in the production of these molecules leads to a decrease in inflammation, pain, and other physiological processes. In addition, this compound has been shown to have anti-cancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride is a relatively simple and cost-effective compound to synthesize, making it ideal for use in laboratory experiments. In addition, its unique structure makes it a potent inhibitor of COX-2 and 5-LOX, allowing for the study of these enzymes and their associated pathways. However, this compound is only effective at inhibiting these enzymes at high concentrations, and its effects are reversible, meaning that its effects will not last for a long period of time.

Future Directions

3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of potential applications in scientific research. In the future, it could be used to study the effects of prostaglandins and leukotrienes on various diseases, such as asthma, arthritis, and cancer. In addition, this compound could be used to study the effects of drugs on these enzymes and their associated pathways. Furthermore, this compound could be used to develop new drugs that target COX-2 and 5-LOX, as well as to develop new treatments for inflammatory and pain-related diseases. Finally, this compound could be used to study the effects of environmental factors, such as air pollution, on these enzymes and their associated pathways.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClFN.ClH/c14-10-3-1-9(2-4-10)13(15)7-11-5-6-12(8-13)16-11;/h1-4,11-12,16H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGCTUADERWGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride

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